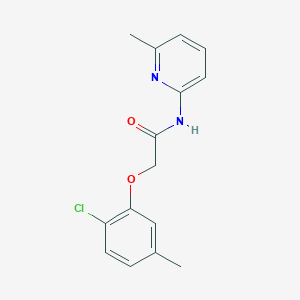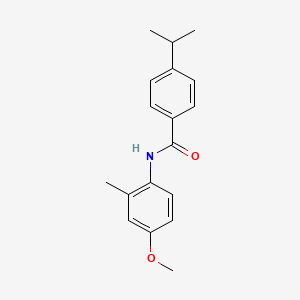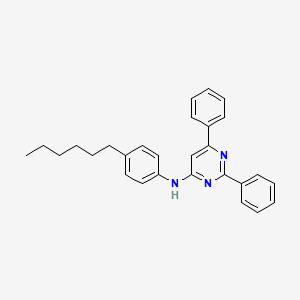
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
Vue d'ensemble
Description
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as XMD8-92, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and dysregulation of this pathway has been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. XMD8-92 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases, making it an important molecule of interest in the field of scientific research.
Mécanisme D'action
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide exerts its therapeutic effects by inhibiting the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and dysregulation of this pathway has been implicated in various diseases. 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide binds to the intracellular protein Dishevelled (Dvl), which is a key regulator of the Wnt/β-catenin pathway. This binding prevents the activation of downstream signaling events, ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In osteoporosis, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase bone mass and strength by promoting bone formation and inhibiting bone resorption. In Alzheimer's disease, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied in preclinical models, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide also has some limitations. It has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Additionally, its specificity for the Wnt/β-catenin pathway may limit its use in diseases where other signaling pathways are involved.
Orientations Futures
There are several future directions for research on 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One potential direction is to study its efficacy in clinical trials for various diseases, including cancer, osteoporosis, and Alzheimer's disease. Another direction is to explore its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Overall, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is a promising molecule with potential therapeutic applications in multiple diseases, making it an important area of research in the scientific community.
Applications De Recherche Scientifique
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied in preclinical models of various diseases, including cancer, osteoporosis, and Alzheimer's disease. In cancer, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and colon cancer cells. In osteoporosis, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase bone mass and strength by promoting bone formation and inhibiting bone resorption. In Alzheimer's disease, 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain.
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-6-7-12(16)13(8-10)20-9-15(19)18-14-5-3-4-11(2)17-14/h3-8H,9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTCAZKANOWFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-amino-2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4735862.png)
![1-butyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4735869.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-(4-ethoxyphenyl)ethanone](/img/structure/B4735875.png)
![2-(3,4-dimethylphenyl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4735882.png)
![3-[(2-ethylphenyl)amino]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B4735889.png)
![3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4735895.png)

![N-(4-methylphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4735907.png)
![N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4735909.png)


![N-cycloheptyl-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4735924.png)
![4-ethyl-7-methyl-5-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-2-one](/img/structure/B4735932.png)
